molecular formula C19H16BrN3O2S B2824492 (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide CAS No. 865180-47-8

(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide

Cat. No. B2824492
CAS RN: 865180-47-8
M. Wt: 430.32
InChI Key: BQUKBMDZJPQWQR-QOCHGBHMSA-N
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Description

The compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry for drug design .

Scientific Research Applications

Hypoglycemic and Hypolipidemic Activity

(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide and its analogs have been explored for their potential in treating type-2 diabetes. Studies have shown that these compounds can significantly reduce blood glucose, cholesterol, and triglyceride levels in high-fat diet-fed Sprague–Dawley rats, suggesting a role in managing diabetes and related lipid disorders (Mehendale-Munj, Ghosh, & Ramaa, 2011).

Antimicrobial Properties

The thiazolidinedione ring, a key component in these molecules, is associated with antimicrobial properties. Several studies have synthesized novel compounds incorporating this moiety and demonstrated significant antibacterial and antifungal activities. This includes effectiveness against a variety of microbial strains, making these compounds potentially valuable in the development of new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Antitumor Activity

Research into the antitumor properties of (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide and related compounds has been a significant area of interest. These compounds have been tested for their potential antitumor activity against various human tumor cell lines, demonstrating considerable anticancer activity. This suggests a promising direction for the development of new cancer therapies (Yurttaş, Tay, & Demirayak, 2015).

Inhibition of Hepatitis B Virus Replication

Thiazolides, which include compounds with a similar structure to (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide, have shown promising results in inhibiting hepatitis B virus replication. This application is particularly notable as it opens up potential avenues for treating viral infections (Stachulski et al., 2011).

properties

IUPAC Name

N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O2S/c1-3-10-23-16-9-8-15(21-12(2)24)11-17(16)26-19(23)22-18(25)13-4-6-14(20)7-5-13/h3-9,11H,1,10H2,2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUKBMDZJPQWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Br)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide

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